1-溴-2,5-二甲基-4-(三氟甲基)苯

描述

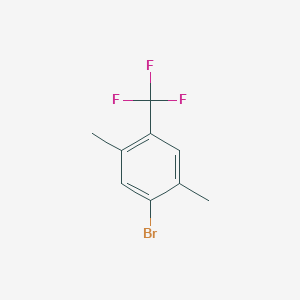

1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H8BrF3 and its molecular weight is 253.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

在有机化学中,1-溴-2,5-二甲基-4-(三氟甲基)苯是一种合成各种有机化合物的宝贵中间体。 其溴原子可以进行钯催化的交叉偶联反应,如铃木-宫浦反应 ,形成联芳基结构,这些结构在许多药物和有机材料中普遍存在。

药物研究

该化合物在药物合成中用作结构单元。 三氟甲基由于其亲脂性而备受关注,它可以增强潜在候选药物的生物利用度 。它可以用来创造更复杂的分子,这些分子可以作为活性药物成分。

材料科学

在材料科学中,该化合物的衍生物可以用来改变聚合物的性质,并创造具有所需特性的新材料,例如提高强度或化学抗性。 它在开发先进材料方面的应用是一个不断增长的研究领域 。

农药研究

1-溴-2,5-二甲基-4-(三氟甲基)苯中的溴和三氟甲基基团使其成为合成农用化学品的先驱。 这些化合物可以转化为杀虫剂或除草剂,有助于开发新的产品,帮助保护农作物 。

化学工程

在化学工程中,该化合物用于研究和优化催化和反应动力学等化学过程。 它在理解溴化和三氟甲基化反应机理方面的作用对工业应用意义重大 。

分析化学

分析化学家可以使用1-溴-2,5-二甲基-4-(三氟甲基)苯作为色谱和光谱方法中的标准品或试剂来鉴定或量化其他物质。 其独特的化学结构使其可用于方法开发和验证 。

环境科学

含氟化合物的环境影响是一个令人担忧的领域。 涉及1-溴-2,5-二甲基-4-(三氟甲基)苯的研究可以帮助了解此类化合物的环境归宿、分解产物及其对生态系统的潜在影响 。

生物活性

1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene, with the chemical formula C9H8BrF3 and CAS number 887268-18-0, is an aromatic compound notable for its bromine and trifluoromethyl substituents. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and material science.

Chemical Structure and Properties

The molecular structure of 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene features a benzene ring substituted with a bromine atom and a trifluoromethyl group at specific positions. The presence of these functional groups significantly influences its chemical reactivity and biological properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrF3 |

| Molecular Weight | 251.06 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial properties. The structural characteristics of 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene may contribute to its effectiveness against various microbial strains.

Case Study: Antibacterial Activity

In a study examining the antibacterial effects of similar compounds, the presence of trifluoromethyl groups was linked to increased potency against Gram-positive bacteria. For instance, derivatives with trifluoromethyl substitutions showed minimum inhibitory concentration (MIC) values as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) .

Cytotoxicity Assessment

While assessing the cytotoxic potential of related compounds, it was noted that many exhibited low toxicity towards human cell lines, suggesting a favorable therapeutic window. For example, certain derivatives displayed IC50 values above 12.3 mg/L, indicating their potential as safe antibacterial agents .

The mechanism by which 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may interact with specific cellular receptors or enzymes, influencing signaling pathways related to cell growth and apoptosis.

- Biochemical Pathways : Similar compounds have been shown to modulate inflammation-related pathways and cellular responses to stress .

Synthesis and Characterization

The synthesis of 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene typically involves straightforward synthetic routes that allow for the introduction of bromine and trifluoromethyl groups onto a dimethyl-substituted benzene framework. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure.

Comparative Studies

Comparative studies with structurally similar compounds reveal that the unique combination of bromine and trifluoromethyl groups enhances biological activity compared to simpler analogs. For instance:

| Compound | MIC (mg/L) against MSSA | IC50 (mg/L) on MRC-5 Cells |

|---|---|---|

| 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene | 0.39 | >12.3 |

| Trifluoromethyl-substituted benzene derivative | 0.78 | >10 |

属性

IUPAC Name |

1-bromo-2,5-dimethyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-5-4-8(10)6(2)3-7(5)9(11,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFCVKLDNIXKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660151 | |

| Record name | 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-18-0 | |

| Record name | 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。